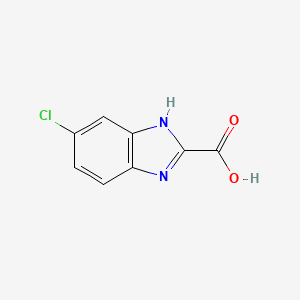

6-chloro-1H-benzoimidazole-2-carboxylic Acid

Description

Properties

IUPAC Name |

6-chloro-1H-benzimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIHMSYSZRFUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441035 | |

| Record name | 6-chloro-1H-benzoimidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39811-14-8 | |

| Record name | 6-Chloro-1H-benzimidazole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39811-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-1H-benzoimidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39811-14-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-1H-benzoimidazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-1H-benzoimidazole-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visual representations of key scientific processes. The unique structure of this compound allows for various modifications to enhance biological activity, making it a significant asset in medicinal chemistry.[1]

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound and its monohydrate form.

| Property | Value | Form | Source |

| Molecular Formula | C₈H₅ClN₂O₂ | Anhydrous | [2] |

| C₈H₅ClN₂O₂ · H₂O | Monohydrate | [3] | |

| Molecular Weight | 196.59 g/mol | Anhydrous | [2] |

| 214.61 g/mol | Monohydrate | [3] | |

| Melting Point | 156-161 °C | Monohydrate | [3] |

| Appearance | Solid | Anhydrous | [2] |

| Purity | 95% | Anhydrous | [2] |

| 97% | Monohydrate | [3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following are standard experimental protocols that can be applied to this compound.

Melting Point Determination

The melting point of an organic solid is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of the finely powdered compound is introduced into a capillary tube, which is then sealed at one end.[4][5] The tube should be tapped gently to pack the sample to a height of 1-2 mm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a heating bath (e.g., a Thiele tube with oil) or a melting point apparatus with a heated metal block.[4]

-

Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, to ensure accurate measurement.

-

Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and when it has completely melted are recorded. This range represents the melting point. For accuracy, it is recommended to perform an initial rapid determination to find an approximate melting point, followed by at least two more careful measurements.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.[6]

Protocol:

-

Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a buffered solution.[6] The ionic strength of the solution should be kept constant using a salt solution like 0.15 M KCl.[6]

-

Apparatus Calibration: A pH meter with an electrode is calibrated using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).[6]

-

Titration: The solution of the compound is placed in a vessel with a magnetic stirrer, and the pH electrode is immersed. The solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound.[6]

-

Data Collection: The pH of the solution is recorded at regular intervals as the titrant is added.[6]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of base added equal the initial moles of acid, is identified as the steepest point of the curve.[7][8] The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[9]

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for LogP determination.[10][11]

Protocol:

-

Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) are shaken together for 24 hours to ensure mutual saturation.[10] The two phases are then allowed to separate completely.[10]

-

Sample Preparation: A stock solution of the compound is prepared, typically in a solvent like DMSO.[10]

-

Partitioning: A known amount of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases. The mixture is then shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[11]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[11]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Protocol:

-

Solution Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., at various pH values such as 1.2, 4.5, and 6.8, maintained at 37 ± 1 °C to mimic physiological conditions).[12]

-

Equilibration: The resulting suspension is agitated (e.g., using an orbital shaker) for a sufficient period to ensure that equilibrium is reached.[12] Preliminary tests are recommended to determine the necessary equilibration time.[12]

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC.

-

Replication: The experiment should be performed in at least triplicate to ensure the reliability of the results.[12]

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of this compound.

Caption: A generalized synthesis pathway for this compound.

Caption: Experimental workflow for determining the physicochemical properties of a compound.

Biological Context

Benzimidazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[13][14] The 6-chloro substitution on the benzimidazole ring can influence these activities.[13] While specific signaling pathways for this compound are not extensively documented in the available literature, its role as a key intermediate suggests its importance in the synthesis of more complex, biologically active molecules.[1] Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by derivatives of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Chloro-1H-benzo[d]imidazole-2-carboxylic acid [cymitquimica.com]

- 3. 6-Chloro-1H-benzimidazole-2-carboxylic acid 97 1443425-14-6 [sigmaaldrich.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 8. byjus.com [byjus.com]

- 9. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. isca.me [isca.me]

- 14. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 6-chloro-1H-benzoimidazole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-chloro-1H-benzoimidazole-2-carboxylic acid. Due to the limited availability of complete, published experimental spectra for this specific molecule, this document combines available mass spectrometry data with expected values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy derived from analyses of structurally similar compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: 6-chloro-1H-benzimidazole-2-carboxylic acid

-

Synonyms: 5-Chloro-1H-benzimidazole-2-carboxylic acid, 6-Chlorobenzimidazole-2-carboxylic acid[1]

-

Molecular Formula: C₈H₅ClN₂O₂

-

Molecular Weight: 196.59 g/mol (Anhydrous)

-

CAS Number: 1443425-14-6 (Monohydrate)[1]

The structure consists of a benzimidazole core, which is a bicyclic system composed of fused benzene and imidazole rings. A chlorine atom is substituted at the 6-position of the benzene ring, and a carboxylic acid group is attached to the 2-position of the imidazole ring.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~13.5 (br s, 1H) | -COOH |

| ~12.8 (br s, 1H) | N-H |

| ~7.80 (d, J ≈ 2.0 Hz, 1H) | H-4 |

| ~7.65 (d, J ≈ 8.6 Hz, 1H) | H-7 |

| ~7.30 (dd, J ≈ 8.6, 2.0 Hz, 1H) | H-5 |

Note: Predicted values are based on the analysis of similar benzimidazole structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data (Expected)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (Carboxylic acid) | Broad, Strong |

| ~3100 | N-H stretch (Imidazole) | Broad, Medium |

| ~3050 | C-H stretch (Aromatic) | Medium-Weak |

| 1700-1725 | C=O stretch (Carboxylic acid) | Strong |

| 1620-1650 | C=N stretch (Imidazole) | Medium |

| 1450-1550 | C=C stretch (Aromatic) | Medium-Strong |

| ~1300 | C-O stretch | Medium |

| 800-850 | C-H bend (Aromatic, out-of-plane) | Strong |

| 700-800 | C-Cl stretch | Strong |

Table 3: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | Key Fragments (m/z) | Interpretation |

| GC-MS | EI | 196/198, 152/154, 124, 90 | [M]⁺, [M-CO₂]⁺, [M-CO₂-HCN]⁺, [C₅H₃Cl]⁺ |

Data derived from available GC-MS information on PubChem. The presence of chlorine is indicated by the characteristic M/M+2 isotopic pattern.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to ensure the exchangeable protons (-COOH and -NH) are observable.

-

Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range of 0-15 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-180 ppm.

-

A higher number of scans (e.g., 1024 or more) with a relaxation delay of 2-5 seconds is typically required.

-

Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000-600 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (≈1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The analysis can be performed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system or by direct infusion.

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes is recommended to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻.

-

Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements.

-

Scan Range: Set a typical scan range of m/z 50-500.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-chloro-1H-benzoimidazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 6-chloro-1H-benzoimidazole-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and related scientific fields.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The benzimidazole scaffold, a fusion of benzene and imidazole rings, is structurally similar to naturally occurring purines, allowing these compounds to interact with various biological targets.[4] This structural feature contributes to their broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties.[1][2][4]

The subject of this guide, this compound, is a key intermediate in the synthesis of more complex bioactive molecules.[5][6] The presence of a chlorine atom at the 6-position and a carboxylic acid group at the 2-position provides strategic points for further chemical modifications, enabling the development of novel therapeutic agents.[5] This document outlines a detailed protocol for its synthesis and provides a thorough analysis of its structural and physicochemical properties through various spectroscopic techniques.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 4-chloro-o-phenylenediamine with oxalic acid. This method, a variation of the Phillips-Ladenburg reaction, is a well-established route for the formation of the benzimidazole ring system.[7][8][9] The reaction proceeds via the formation of an intermediate amide, followed by an intramolecular cyclization and dehydration to yield the final product.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of benzimidazole-2-carboxylic acids from corresponding o-phenylenediamines and oxalic acid.[10]

Materials:

-

4-chloro-o-phenylenediamine

-

Oxalic acid dihydrate

-

Hydrochloric acid (4 M)

-

Ethanol

-

Activated charcoal

-

Sodium hydroxide solution (10%)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 4-chloro-o-phenylenediamine (1 equivalent) and oxalic acid dihydrate (2 equivalents) in 4 M hydrochloric acid is prepared.

-

The reaction mixture is heated to reflux for a period of 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water to remove any unreacted starting materials and inorganic acids.

-

For purification, the crude solid is dissolved in a hot 10% sodium hydroxide solution.

-

A small amount of activated charcoal is added to the solution, and the mixture is heated for a short period to decolorize.

-

The hot solution is filtered to remove the charcoal.

-

The filtrate is then cooled and acidified with an appropriate acid (e.g., dilute hydrochloric acid) to precipitate the purified this compound.

-

The purified product is collected by filtration, washed with cold water, and dried under vacuum.

Yield and Melting Point:

| Parameter | Value | Reference |

| Theoretical Yield | Varies based on scale | N/A |

| Melting Point | 156-161 °C |

Synthesis Workflow

Characterization

The structural elucidation and confirmation of the synthesized this compound are performed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

1H NMR (Proton NMR): The 1H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acidic proton of the carboxylic acid group. The protons on the benzimidazole ring will appear in the aromatic region, and their splitting patterns will depend on their coupling with neighboring protons. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 12 ppm).[11]

13C NMR (Carbon-13 NMR): The 13C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears at a downfield chemical shift (typically in the range of 165-185 ppm).[12][13][14] The carbon atoms of the benzimidazole ring will resonate in the aromatic region.

Table of Expected NMR Data (based on analogous compounds):

| 1H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic-H | ~7.2-7.8 | m | Benzimidazole ring protons |

| COOH | ~12-13 | br s | Carboxylic acid proton |

| NH | ~12-13 | br s | Imidazole N-H proton |

| 13C NMR | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~165-175 | Carboxylic acid carbonyl |

| Aromatic-C | ~110-150 | Benzimidazole ring carbons |

Note: The exact chemical shifts may vary depending on the solvent and concentration used for the NMR analysis. The data presented here are estimations based on similar structures reported in the literature.[14][15][16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, the N-H stretching of the imidazole ring, and the C-Cl bond.

Table of Expected FTIR Data:

| Wavenumber (cm-1) | Intensity | Assignment | Reference |

| 3400-2400 | Broad | O-H stretch (carboxylic acid dimer) | [16][17] |

| ~3100-3000 | Medium | N-H stretch (imidazole) | [18][19] |

| ~1710-1680 | Strong | C=O stretch (carboxylic acid) | [16][17] |

| ~1620, ~1450 | Medium | C=C and C=N stretching (aromatic ring) | [20] |

| ~1300-1200 | Strong | C-O stretch and O-H bend | [16][17] |

| ~800-700 | Strong | C-Cl stretch | N/A |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C8H5ClN2O2, Molecular Weight: 196.59 g/mol ), the mass spectrum would show the molecular ion peak (M+). The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak at approximately one-third the intensity of the M+ peak, would confirm the presence of a chlorine atom.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[6][21] Benzimidazole derivatives often show fragmentation patterns involving the cleavage of the imidazole ring.[22]

Biological Relevance and Potential Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved for clinical use as antiulcer, antihypertensive, and anthelmintic agents.[2] The introduction of a chloro substituent on the benzimidazole ring has been shown to enhance the biological activity of many compounds.[4]

Derivatives of 6-chloro-1H-benzoimidazole have demonstrated a wide range of biological activities, including:

-

Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of N-substituted 6-chloro-1H-benzimidazole derivatives.[4] These compounds have shown efficacy against various strains of bacteria and fungi, suggesting their potential as novel anti-infective agents.[3][23][24]

-

Anticancer Activity: The anticancer potential of benzimidazole derivatives is well-documented.[1][2] The structural similarity of benzimidazoles to purine bases allows them to interfere with DNA replication and other cellular processes in cancer cells. N-substituted derivatives of 6-chloro-1H-benzoimidazole have been investigated for their cytotoxic effects against various cancer cell lines.[1][5] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival, such as dihydrofolate reductase or vascular endothelial growth factor receptor.[2]

The carboxylic acid group at the 2-position of the title compound serves as a versatile handle for the synthesis of a diverse library of derivatives, including amides and esters, which can be further evaluated for their therapeutic potential.

Potential Mechanism of Action Workflow

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of new therapeutic agents. This guide has provided a detailed overview of its synthesis and a comprehensive analysis of its key characterization data. The established biological activities of related benzimidazole derivatives underscore the importance of this compound as a scaffold for future drug discovery efforts. The experimental protocols and characterization data presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. impactfactor.org [impactfactor.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. rsc.org [rsc.org]

- 16. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. whitman.edu [whitman.edu]

- 22. scispace.com [scispace.com]

- 23. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Biological Screening of 6-chloro-1H-benzoimidazole-2-carboxylic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 6-chloro-1H-benzoimidazole-2-carboxylic acid analogs. The benzimidazole scaffold, a prominent heterocyclic pharmacophore, is a key structural component in numerous pharmacologically active compounds. The incorporation of a chloro-substituent at the 6-position has been shown to modulate the biological activity of these molecules, making this class of compounds a subject of significant interest in medicinal chemistry. This document details their synthesis, in vitro biological activities, and the experimental protocols utilized for their evaluation, with a focus on their potential as antimicrobial and anticancer agents.

Synthesis of 6-chloro-1H-benzoimidazole Analogs

The synthesis of 6-chloro-1H-benzoimidazole derivatives typically begins with the condensation of 4-chloro-o-phenylenediamine with various substituted aromatic aldehydes. This reaction can be carried out using conventional heating methods or, more efficiently, through microwave-assisted synthesis, which significantly reduces reaction times and often improves yields. Subsequent N-substitution at the benzimidazole core can be achieved by reacting the synthesized 6-chloro-1H-benzimidazole intermediates with a variety of substituted halides in the presence of a base.[1]

// Nodes A [label="4-chloro-o-phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Substituted Aromatic\nAldehydes", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Condensation\n(Conventional Heating or Microwave)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="6-chloro-1H-benzimidazole\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Substituted Halides", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="N-substitution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="N-substituted-6-chloro-1H-benzoimidazole\nAnalogs", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D; D -> F; E -> F; F -> G; } /dot

Caption: General synthesis workflow for N-substituted 6-chloro-1H-benzoimidazole analogs.In Vitro Biological Activity

Analogs of this compound have demonstrated a broad spectrum of biological activities, most notably as antimicrobial and anticancer agents. The nature and position of substituents on the benzimidazole core and at the N-1 and C-2 positions play a crucial role in determining the potency and selectivity of these compounds.[1]

Antimicrobial Activity

A number of N-substituted 6-chloro-1H-benzimidazole derivatives have been screened for their in vitro activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL) of Selected 6-chloro-1H-benzoimidazole Analogs [2]

| Compound | E. coli | S. faecalis | MSSA | MRSA | C. albicans | A. niger |

| 1d | >128 | >128 | >128 | >128 | >128 | >128 |

| 2d | 16 | 8 | 8 | 8 | 64 | 64 |

| 3s | 8 | 4 | 4 | 4 | 32 | 32 |

| 4b | 4 | 2 | 2 | 2 | 16 | 16 |

| 4k | 2 | 2 | 2 | 2 | 8 | 16 |

| Ciprofloxacin | 8 | 16 | 8 | 16 | - | - |

| Fluconazole | - | - | - | - | 4 | 128 |

Note: The specific structures for compounds 1d, 2d, 3s, 4b, and 4k are detailed in the source literature. MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.

Anticancer Activity

The anticancer potential of these analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify their cytotoxic effects.

Table 2: In Vitro Anticancer Activity (IC50 in µg/mL) of Selected 6-chloro-1H-benzoimidazole Analogs [2]

| Compound | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | PC-3 (Prostate) |

| 1d | 3.45 | 4.12 | 2.89 | 5.34 | 6.12 |

| 2d | 2.18 | 3.05 | 1.84 | 4.21 | 5.03 |

| 3s | 4.02 | 5.28 | 3.15 | 6.87 | 7.94 |

| 4b | 2.98 | 3.87 | 2.01 | 4.96 | 5.78 |

| 4k | 8.76 | 9.14 | 7.53 | 10.28 | 11.45 |

| Paclitaxel | 1.38 | 2.15 | 1.98 | 4.67 | 6.13 |

Note: The specific structures for compounds 1d, 2d, 3s, 4b, and 4k are detailed in the source literature.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the synthesized 6-chloro-1H-benzoimidazole analogs were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

// Nodes A [label="Prepare serial dilutions of test compounds\nin 96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Inoculate wells with standardized\nbacterial or fungal suspension", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Incubate plates at 37°C for 24-48 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Add resazurin indicator and incubate further", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Determine MIC by observing the lowest concentration\nwith no visible growth (color change)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; } /dot

Caption: Experimental workflow for antimicrobial susceptibility testing.Detailed Steps:

-

Preparation of Test Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.

-

Inoculum Preparation: Bacterial and fungal strains are cultured overnight and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

Determination of MIC: After incubation, a viability indicator such as resazurin is added to each well. The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the 6-chloro-1H-benzoimidazole analogs on various cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Detailed Steps:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Potential Mechanisms of Action and Signaling Pathways

In silico molecular docking studies have suggested potential molecular targets for these 6-chloro-1H-benzoimidazole analogs, providing insights into their mechanisms of action.

// Nodes A [label="6-chloro-1H-benzoimidazole\nAnalogs", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Dihydrofolate Reductase\n(DHFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Vascular Endothelial Growth\nFactor Receptor 2 (VEGFR2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Histone Deacetylase 6\n(HDAC6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Inhibition of Folate Metabolism", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Inhibition of Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Epigenetic Modulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Antimicrobial Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Anticancer Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [arrowhead=tee, color="#EA4335"]; A -> C [arrowhead=tee, color="#EA4335"]; A -> D [arrowhead=tee, color="#EA4335"]; B -> E; C -> F; D -> G; E -> H; F -> I; G -> I; } /dot

Caption: Potential molecular targets and resulting biological effects of 6-chloro-1H-benzoimidazole analogs.Molecular docking studies have indicated that these compounds may exert their biological effects through the inhibition of key enzymes involved in microbial survival and cancer progression. Dihydrofolate reductase (DHFR) is a validated target for antimicrobial agents, while Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Histone Deacetylase 6 (HDAC6) are crucial in cancer-related pathways such as angiogenesis and epigenetic regulation.[2] The 6-chloro-1H-benzoimidazole scaffold serves as a promising framework for the design of inhibitors targeting these enzymes.

Conclusion

The biological screening of this compound analogs has revealed their significant potential as antimicrobial and anticancer agents. The synthetic accessibility of this scaffold allows for the generation of diverse libraries of compounds for structure-activity relationship studies. The quantitative data from in vitro assays, coupled with detailed experimental protocols, provide a solid foundation for further preclinical development. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising findings into novel therapeutic agents.

References

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 6-Chloro-1H-benzoimidazole-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-1H-benzoimidazole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, with a predominant focus on anticancer and antimicrobial applications. This technical guide provides an in-depth exploration of the primary mechanisms of action through which these compounds are believed to exert their therapeutic effects, supported by available quantitative data, detailed experimental protocols, and visual representations of the key biological pathways.

Core Mechanisms of Action

Research into the biological activities of this compound derivatives and structurally related benzimidazoles has converged on three principal mechanisms of action: inhibition of dihydrofolate reductase (DHFR), modulation of vascular endothelial growth factor receptor 2 (VEGFR-2) signaling, and interference with topoisomerase I/II activity.

Dihydrofolate Reductase (DHFR) Inhibition

Overview: Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis. Inhibition of DHFR disrupts these processes, leading to the cessation of cell proliferation and eventual cell death. This mechanism is a well-established target for both anticancer and antimicrobial therapies.[1]

Supporting Evidence: Molecular docking studies have predicted that N-substituted 6-chloro-1H-benzimidazole derivatives are potential inhibitors of DHFR from Staphylococcus aureus, suggesting a basis for their antimicrobial and anticancer activities.[2] While direct experimental IC50 values for this compound derivatives against DHFR are not prominently available in the reviewed literature, the strong in silico evidence provides a compelling rationale for this mechanism.

Signaling Pathway:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Overview: VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF, triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells. In the context of cancer, tumor growth and metastasis are highly dependent on angiogenesis. Therefore, inhibiting VEGFR-2 is a critical strategy in anticancer therapy.

Supporting Evidence: Several studies on benzimidazole derivatives, including those with chloro-substitutions, have demonstrated potent in vitro inhibitory activity against VEGFR-2. While specific data for derivatives of this compound is limited, related structures have shown significant promise. For instance, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been identified as potential VEGFR-2 inhibitors through molecular docking.[2]

Signaling Pathway:

Topoisomerase I/II Inhibition

Overview: Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. They function by creating transient breaks in the DNA backbone to allow for strand passage, followed by religation of the DNA. Topoisomerase inhibitors disrupt this process, leading to the accumulation of DNA damage and ultimately triggering apoptosis. This mechanism is a cornerstone of many established cancer chemotherapies.

Supporting Evidence: The benzimidazole scaffold is known to produce derivatives that can interact with DNA and inhibit topoisomerase activity. While specific experimental data on this compound derivatives as topoisomerase inhibitors is not extensively documented, the broader class of benzimidazoles has shown promise in this area.

Logical Relationship Diagram:

Quantitative Data Summary

The following table summarizes the anticancer activity of selected N-substituted 6-chloro-1H-benzimidazole derivatives against various human cancer cell lines, as reported by Nguyen et al. (2022). It is important to note that these are cell-based cytotoxicity data (IC50) and not direct enzyme inhibition data.

| Compound ID | R (Substitution) | Cancer Cell Line | IC50 (µg/mL)[2] |

| 1d | 4-Cl-C6H4 | A549 (Lung) | 2.87 |

| C6 (Glioblastoma) | 3.15 | ||

| HCT116 (Colon) | 2.54 | ||

| MCF7 (Breast) | 3.82 | ||

| PC3 (Prostate) | 3.01 | ||

| 2d | 4-Cl-C6H4 | A549 (Lung) | 2.15 |

| C6 (Glioblastoma) | 2.84 | ||

| HCT116 (Colon) | 1.84 | ||

| MCF7 (Breast) | 2.97 | ||

| PC3 (Prostate) | 2.56 | ||

| 3s | 4-F-C6H4 | A549 (Lung) | 4.52 |

| C6 (Glioblastoma) | 5.18 | ||

| HCT116 (Colon) | 3.98 | ||

| MCF7 (Breast) | 5.64 | ||

| PC3 (Prostate) | 4.77 | ||

| 4b | 4-CH3-C6H4 | A549 (Lung) | 6.21 |

| C6 (Glioblastoma) | 7.84 | ||

| HCT116 (Colon) | 5.43 | ||

| MCF7 (Breast) | 8.12 | ||

| PC3 (Prostate) | 6.95 | ||

| 4k | 4-OCH3-C6H4 | A549 (Lung) | 9.54 |

| C6 (Glioblastoma) | 10.28 | ||

| HCT116 (Colon) | 8.76 | ||

| MCF7 (Breast) | 11.05 | ||

| PC3 (Prostate) | 9.88 |

Detailed Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of this decrease is proportional to DHFR activity.

Workflow:

Methodology:

-

Reagent Preparation: Prepare a suitable assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5). Prepare stock solutions of human recombinant DHFR enzyme, NADPH, and DHF.

-

Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions and then perform serial dilutions in the assay buffer to achieve the desired final concentrations.

-

Assay Setup: In a 96-well UV-transparent microplate, add the assay buffer, a fixed concentration of DHFR enzyme, NADPH, and varying concentrations of the test compound. Include controls for 100% enzyme activity (vehicle control) and 0% activity (no enzyme).

-

Reaction Initiation: Initiate the enzymatic reaction by adding DHF to all wells.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified period (e.g., 10-20 minutes) using a microplate reader.

-

Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable nonlinear regression model.

VEGFR-2 Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate peptide. The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

Workflow:

Methodology:

-

Reagent Preparation: Prepare a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare stock solutions of recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer from a DMSO stock.

-

Assay Setup: In a white, opaque 96-well microplate, add the kinase buffer, VEGFR-2 enzyme, substrate, and varying concentrations of the test compound.

-

Reaction Initiation: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the remaining ATP by adding a detection reagent such as Kinase-Glo®. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.

-

Data Analysis: Measure the luminescence using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Topoisomerase I DNA Relaxation Assay

Principle: This assay measures the activity of Topoisomerase I by its ability to relax supercoiled plasmid DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. An inhibitor will prevent the conversion of the supercoiled form to the relaxed form.

Workflow:

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol). The substrate is supercoiled plasmid DNA (e.g., pBR322).

-

Compound Preparation: Prepare serial dilutions of the test compounds.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled DNA, and the test compound at various concentrations. Add human Topoisomerase I to initiate the reaction. Include controls with no enzyme (supercoiled DNA only) and enzyme with no inhibitor (relaxed DNA).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye and a gel loading dye.

-

Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualization and Analysis: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. The inhibition of Topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. The intensity of the bands can be quantified using densitometry to determine the IC50 value.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. The primary mechanisms of action appear to be centered on the inhibition of key enzymes involved in cell proliferation and survival, namely DHFR, VEGFR-2, and topoisomerases. While direct experimental evidence for the specific enzymatic inhibition by these derivatives is an area for future research, the existing data on structurally related compounds provide a strong foundation for their continued investigation. The experimental protocols detailed herein offer a roadmap for the further elucidation of the precise molecular targets and mechanisms of action of this important chemical scaffold.

References

An In-depth Technical Guide to 6-chloro-1H-benzoimidazole-2-carboxylic acid

This technical guide provides a comprehensive overview of 6-chloro-1H-benzoimidazole-2-carboxylic acid, including its chemical identity, synthesis, potential biological activities, and commercial availability. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Suppliers

This compound is a heterocyclic compound belonging to the benzimidazole class. The benzimidazole scaffold is a key structural motif in many biologically active molecules and pharmaceuticals.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number (Anhydrous) | 39811-14-8 |

| CAS Number (Monohydrate) | 1443425-14-6 |

| Molecular Formula | C₈H₅ClN₂O₂ |

| Molecular Weight | 196.59 g/mol |

| Appearance | Solid |

A variety of chemical suppliers offer this compound and its derivatives. The following table lists some of the known suppliers.

| Supplier | Product Form |

| Chem-Impex | Not Specified |

| Fluorochem | Solid (95% purity) |

| Sigma-Aldrich | Monohydrate (97% purity) |

| Amerigo Scientific | Monohydrate (97% purity) |

Synthesis Protocols

Step 1: Synthesis of 6-chloro-1H-benzimidazole

The initial step involves the formation of the benzimidazole ring. This is commonly achieved by the condensation of an o-phenylenediamine with a one-carbon synthon, such as formic acid or a suitable aldehyde.

Experimental Protocol (Conventional Method):

-

A mixture of 4-chloro-o-phenylenediamine and an equimolar amount of a cyclizing agent (e.g., formic acid) is refluxed in a suitable solvent (e.g., ethanol) for 6 to 12 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent to yield 6-chloro-1H-benzimidazole.

Experimental Protocol (Microwave-Assisted Method):

-

A mixture of 4-chloro-o-phenylenediamine and an equimolar amount of a cyclizing agent is placed in a microwave-safe reaction vessel.

-

A minimal amount of a high-boiling point solvent (e.g., ethanol) can be added.

-

The vessel is sealed and subjected to microwave irradiation for 10 to 15 minutes.

-

After cooling, the product is isolated and purified as described in the conventional method. This method often results in higher yields (90-99%) compared to the conventional approach (70-91%).[1]

Step 2: Synthesis of this compound

The second step involves the introduction of the carboxylic acid group at the 2-position of the benzimidazole ring. A common method for this transformation is the oxidation of a 2-substituted precursor, such as (6-chloro-1H-benzimidazol-2-yl)methanol.

Experimental Protocol:

-

(6-chloro-1H-benzimidazol-2-yl)methanol is dissolved in a suitable solvent.

-

An oxidizing agent, such as potassium permanganate (KMnO₄), is added to the solution.

-

The reaction mixture is stirred at an appropriate temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched, and the crude product is extracted.

-

Purification is typically achieved through recrystallization or column chromatography to yield this compound.

Biological Activity and Potential Applications

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. While specific quantitative data for this compound is limited in publicly available literature, studies on structurally related compounds provide valuable insights into its potential applications.

Antimicrobial Activity

Various substituted benzimidazoles have demonstrated significant activity against a spectrum of bacterial and fungal pathogens. For instance, certain N-substituted 6-chloro-1H-benzimidazole derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 2 to 16 μg/mL.[2] Some derivatives also exhibit notable antifungal activity.[2]

The proposed mechanism for the antimicrobial action of some benzimidazole derivatives involves the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of microorganisms.[3][4] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.

Anticancer Activity

Derivatives of 6-chloro-1H-benzimidazole have also been investigated for their potential as anticancer agents. Studies have reported that some of these compounds exhibit significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.84 to 10.28 μg/mL.[3] The anticancer mechanism of action for certain benzimidazole derivatives is also linked to the inhibition of dihydrofolate reductase (DHFR).[3] DHFR is a validated target in cancer therapy, as its inhibition depletes the supply of nucleotides necessary for the rapid proliferation of cancer cells.

Spectral Data

-

¹H NMR: Aromatic protons in the benzimidazole ring would appear in the downfield region (typically 7.0-8.5 ppm). The N-H proton of the imidazole ring would likely appear as a broad singlet at a higher chemical shift. The carboxylic acid proton is also expected to be a broad singlet in the downfield region.

-

¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons of the benzimidazole ring and a peak for the carboxylic acid carbon in the range of 160-180 ppm.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹), and C-Cl stretching.

Conclusion

This compound is a valuable building block for the synthesis of potentially bioactive molecules. Its structural similarity to known antimicrobial and anticancer agents suggests that it and its derivatives are promising candidates for further investigation in drug discovery programs. The synthetic routes are accessible, and the potential for biological activity, particularly through the inhibition of DHFR, warrants further detailed studies to elucidate its specific pharmacological profile. Researchers are encouraged to explore the synthesis of novel derivatives and conduct comprehensive biological evaluations to unlock the full therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 6-chloro-1H-benzoimidazole-2-carboxylic acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-chloro-1H-benzoimidazole-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines general solubility principles for related benzimidazole carboxylic acids, details a standardized experimental protocol for determining solubility, and presents a logical workflow for this process. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various organic solvent systems.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a common feature in a variety of biologically active molecules. The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. Understanding its solubility behavior is paramount for designing efficient reaction conditions, developing robust analytical methods, and formulating effective drug delivery systems.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. The available information is generally qualitative. To provide a comparative reference, the following table summarizes the general solubility characteristics of benzimidazole and related carboxylic acids. It is important to note that these are general trends and the actual solubility of this compound should be determined experimentally.

| Solvent Class | Solvent Examples | General Expected Solubility of Benzimidazole Carboxylic Acids |

| Polar Protic | Methanol, Ethanol | Generally soluble, especially with heating. |

| Polar Aprotic | DMSO, DMF | Generally soluble. |

| Non-Polar | Hexane, Toluene | Generally poorly soluble. |

| Chlorinated | Dichloromethane, Chloroform | Solubility can vary depending on the specific structure. |

Note: The presence of both a carboxylic acid group and a benzimidazole ring suggests an amphiprotic nature, leading to potential solubility in both acidic and basic aqueous solutions, and in polar organic solvents capable of hydrogen bonding.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = (Concentration of diluted sample) x (Dilution factor)

-

3.3. Data Analysis and Reporting

-

Perform each solubility determination in triplicate to ensure accuracy and precision.

-

Report the mean solubility and standard deviation for each solvent at each temperature.

-

The results should be presented in a clear and organized table.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

Tautomerism in 6-chloro-1H-benzoimidazole-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-chloro-1H-benzoimidazole-2-carboxylic acid is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its utility is intrinsically linked to its chemical structure, particularly the phenomenon of tautomerism, which can influence its reactivity, binding affinity, and physicochemical properties. This technical guide provides a comprehensive overview of the potential tautomeric forms of this compound, drawing upon established principles of benzimidazole chemistry. It outlines detailed experimental and computational protocols for the elucidation and characterization of these tautomers and presents hypothetical data in structured tables for comparative analysis.

Introduction to Benzimidazole Tautomerism

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of benzene and imidazole rings. A key feature of N-unsubstituted benzimidazoles is prototropic tautomerism, where a proton can migrate between the two nitrogen atoms of the imidazole ring.[2] This results in two distinct, yet rapidly interconverting, tautomeric forms. The position of this equilibrium can be influenced by various factors, including the nature and position of substituents on the benzimidazole core, the solvent, temperature, and the solid-state packing.[2][3]

For this compound, two primary annular tautomers are expected, designated as the 5-chloro and 6-chloro forms, arising from the migration of the proton between N1 and N3.

Potential Tautomeric Forms of this compound

The two likely tautomers of this compound are illustrated below. The nomenclature can be based on the position of the chlorine atom relative to the protonated nitrogen.

Note: As I am unable to generate images, the above DOT script is a template. The actual tautomeric structures would be depicted in a real-world scenario.

Caption: Annular tautomerism in this compound.

Experimental Protocols for Tautomer Characterization

A multi-pronged approach employing various spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[2]

-

¹H NMR: In solvents where proton exchange is slow, distinct signals for the aromatic protons and the N-H proton may be observed for each tautomer. In cases of rapid interconversion, averaged signals will be seen. Variable temperature (VT) NMR can be employed to study the dynamics of the tautomeric equilibrium.

-

¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring, particularly C4, C5, C6, and C7, are sensitive to the position of the N-H proton. In a "blocked" or slow-exchange scenario, distinct sets of signals will be present for the two tautomers.

-

¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide definitive evidence for the location of the proton. The chemical shift of a protonated nitrogen is significantly different from that of an unprotonated nitrogen.

Experimental Workflow for NMR Analysis:

Caption: Workflow for the NMR spectroscopic analysis of tautomerism.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[4][5]

-

Protocol:

-

Crystals of this compound suitable for X-ray diffraction are grown by slow evaporation from an appropriate solvent.

-

A selected crystal is mounted on a goniometer and irradiated with X-rays.

-

The diffraction pattern is collected and processed to determine the electron density map.

-

The structure is solved and refined to obtain precise atomic coordinates, bond lengths, and bond angles. The location of the N-H proton can be definitively determined, revealing which tautomer is present in the crystal lattice.

-

UV-Vis and Fluorescence Spectroscopy

These techniques are sensitive to the electronic structure of the molecule, which differs between tautomers.[3][6]

-

Protocol:

-

Solutions of the compound are prepared in solvents of varying polarity.

-

UV-Vis absorption and fluorescence emission spectra are recorded.

-

Changes in the absorption and emission maxima (λ_max) and intensities with solvent polarity can indicate shifts in the tautomeric equilibrium.

-

Computational Modeling

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.

-

Protocol:

-

The geometries of both tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G**).[7]

-

The relative electronic energies, enthalpies, and Gibbs free energies of the tautomers are calculated in the gas phase and with a solvent model (e.g., PCM) to predict their relative stabilities.[7]

-

NMR chemical shifts can also be calculated (e.g., using the GIAO method) and compared with experimental data to aid in spectral assignment.[2]

-

Quantitative Data Summary

The following tables present hypothetical but expected data for the two tautomers of this compound based on general principles of benzimidazole chemistry.

Table 1: Predicted Relative Energies of Tautomers (DFT Calculations)

| Tautomer | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (kcal/mol) |

| This compound | 0 (Reference) | 0 (Reference) |

| 5-chloro-1H-benzoimidazole-2-carboxylic acid | Value | Value |

Table 2: Expected ¹³C NMR Chemical Shift Ranges (in DMSO-d₆)

| Carbon Atom | 6-chloro Tautomer (ppm) | 5-chloro Tautomer (ppm) | Averaged Signal (ppm) |

| C2 | 145-150 | 145-150 | 145-150 |

| C4 | 115-120 | 120-125 | 118-123 |

| C5 | 120-125 | 115-120 | 118-123 |

| C6 | 125-130 (C-Cl) | 125-130 (C-Cl) | 125-130 (C-Cl) |

| C7 | 120-125 | 115-120 | 118-123 |

| C3a | 135-140 | 140-145 | 138-143 |

| C7a | 140-145 | 135-140 | 138-143 |

| COOH | 165-170 | 165-170 | 165-170 |

Logical Relationship for Tautomer Identification

The conclusive identification of the predominant tautomer and the dynamics of their interconversion relies on the correlation of data from multiple analytical techniques.

Caption: Logical workflow for the comprehensive characterization of tautomerism.

Conclusion

A thorough understanding of the tautomeric behavior of this compound is critical for its effective application in drug design and materials science. The tautomeric equilibrium is expected to be a dynamic process influenced by the molecular environment. A combined approach utilizing NMR spectroscopy, X-ray crystallography, UV-Vis spectroscopy, and computational modeling will provide a complete picture of its tautomeric landscape. The experimental and theoretical protocols outlined in this guide offer a robust framework for researchers to investigate and characterize the tautomerism of this important benzimidazole derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 3. Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles: novel benzimidazoles undergoing excited-state intramolecular coupled proton and charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on 6-chloro-1H-benzoimidazole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: While a complete, experimentally determined crystal structure for 6-chloro-1H-benzoimidazole-2-carboxylic acid is not publicly available in crystallographic databases, this guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its likely structural characteristics based on known benzimidazole chemistry.

Compound Overview

This compound is a heterocyclic compound belonging to the benzimidazole class. Benzimidazoles are a critical pharmacophore in medicinal chemistry, forming the core structure of numerous pharmaceuticals. This particular derivative serves as a versatile intermediate in the synthesis of more complex bioactive molecules, especially in the development of antifungal and antibacterial agents.[1] Its structure, featuring a chloro-substituent, a carboxylic acid group, and the benzimidazole nucleus, allows for diverse chemical modifications to enhance biological activity.

Physicochemical Properties

A summary of the known quantitative and qualitative data for this compound is presented below. The data for the monohydrate form is also included as it is a common commercially available form.

| Property | Value | Reference/Source |

| Molecular Formula | C₈H₅ClN₂O₂ | Chem-Impex |

| Molecular Weight | 196.59 g/mol | Chem-Impex |

| Appearance | Light yellow to off-white solid | Chem-Impex |

| CAS Number | 39811-14-8 | Chem-Impex |

| Melting Point | 156-161 °C (for monohydrate) | Sigma-Aldrich |

| Purity | ≥ 99% (HPLC) | Chem-Impex |

| Synonyms | 5-Chloro-1H-benzimidazole-2-carboxylic acid, 5-Chlorobenzimidazole-2-carboxylic acid | Sigma-Aldrich |

Table 1: Summary of Quantitative Data for this compound.

Synthesis and Crystallization: Experimental Protocols

The synthesis of 2-substituted benzimidazoles is well-established. The most common and direct route is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

3.1. Synthesis of this compound

The following protocol describes a plausible method for the synthesis of the title compound, adapted from general procedures for similar benzimidazoles.

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Materials:

-

4-Chloro-1,2-phenylenediamine

-

Oxalic acid (or a derivative like diethyl oxalate)

-

4 M Hydrochloric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Activated charcoal

-

Ammonium hydroxide solution

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-1,2-phenylenediamine (1 equivalent) and oxalic acid (1.1 equivalents).

-

Acidic Condensation: Add 4 M hydrochloric acid to the flask until the reactants are fully submerged.

-

Reflux: Heat the mixture to reflux (approximately 100-110 °C) with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Decolorization: After the reaction is complete, cool the mixture to room temperature. If the solution is colored, add a small amount of activated charcoal and heat gently for 10-15 minutes.

-

Filtration (Hot): Filter the hot solution to remove the charcoal and any other insoluble impurities.

-

Precipitation: Cool the filtrate in an ice bath. Slowly add ammonium hydroxide solution dropwise with stirring to neutralize the acid. The product will precipitate out of the solution as the pH approaches neutral.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold deionized water to remove any remaining salts.

-

Drying: Dry the product under vacuum at 60-70 °C to yield crude this compound.

3.2. Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is crucial for determining the crystal structure.

Procedure:

-

Solvent Selection: The crude product can be recrystallized from a suitable solvent system. Common solvents for benzimidazoles include ethanol, methanol, or ethanol/water mixtures.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-